Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2,6-difluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO3S/c1-2-26-20(25)16-13(12-7-4-3-5-8-12)11-27-19(16)23-18(24)17-14(21)9-6-10-15(17)22/h3-11H,2H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKVVEJGGUSMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup
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Acylating Agent : 2,6-Difluorobenzoyl chloride (synthesized via chlorination of 2,6-difluorobenzoic acid using thionyl chloride).
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Base : Triethylamine or pyridine (to neutralize HCl byproduct).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0°C to room temperature.
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Time : 2–4 hours.
Procedure
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Dissolve ethyl 2-amino-4-phenylthiophene-3-carboxylate (1 eq) in anhydrous DCM.
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Add triethylamine (1.2 eq) under nitrogen atmosphere.
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Slowly add 2,6-difluorobenzoyl chloride (1.1 eq) dropwise at 0°C.
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Stir at room temperature until completion (monitored via TLC).
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Quench with ice-cold water, extract with DCM, and dry over Na2SO4.
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Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.
Optimization and Challenges
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Regioselectivity : The amino group at position 2 reacts preferentially due to steric and electronic factors.
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Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity but may require longer reaction times.
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Yield : Typical yields range from 65–80%, with losses attributed to incomplete acylation or purification steps.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, acylation completes in 20 minutes at 100°C, achieving 85% yield with minimal side products.
Solid-Phase Synthesis
Immobilizing the thiophene core on resin allows for automated synthesis, though this method is less common due to complexity in scaling.
Characterization and Analytical Data
The final compound is characterized using:
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NMR Spectroscopy : ¹H NMR (CDCl3) shows distinct peaks for the thiophene ring (δ 7.2–7.8 ppm), ester group (δ 4.3–4.4 ppm), and aromatic fluorines (δ 6.8–7.1 ppm).
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HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 387.41 g/mol | |
| logP | 5.369 | |
| Water Solubility (LogSw) | -5.42 | |
| Polar Surface Area | 43.606 Ų |
Applications and Derivatives
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate serves as a precursor for anticancer agents. For instance, its thieno[2,3-d]pyrimidine analogs exhibit IC50 values <1 μM against colorectal cancer cells. Modifications to the ester group (e.g., hydrolysis to carboxylic acid) enhance water solubility for pharmacological studies .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate has shown promise in the field of medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with thiophene structures exhibit significant biological activity due to their ability to interact with various biological targets.
Anti-inflammatory Properties
Studies have indicated that thiophene derivatives can inhibit pathways associated with inflammation. For instance, a related compound has been reported to inhibit calcium-activated chloride channels (ANO1), which play a role in pain signaling and inflammation. This suggests that this compound may have similar effects, potentially serving as a therapeutic agent for inflammatory diseases .
Anticancer Activity
Thiophene derivatives have also been investigated for their anticancer properties. The structural modifications in this compound may enhance its efficacy against certain cancer cell lines by targeting specific oncogenic pathways. This aspect warrants further investigation through clinical trials and laboratory studies.
Materials Science Applications
The unique electronic properties of thiophene compounds make them suitable for applications in materials science, particularly in organic electronics.
Organic Photovoltaics
Thiophene-based compounds are integral to the development of organic photovoltaic cells due to their ability to form stable films and facilitate charge transport. This compound could potentially enhance the efficiency of solar cells by improving light absorption and charge mobility.
Conductive Polymers
In the realm of conductive polymers, thiophenes are known for their conductivity and stability. Incorporating this compound into polymer matrices could lead to the development of new materials for flexible electronics and sensors.
Research Tool Applications
In addition to its potential therapeutic uses, this compound serves as a valuable research tool in biochemical studies.
Biological Assays
This compound can be utilized in various biological assays to study its interaction with proteins and enzymes involved in disease pathways. Its ability to modulate biological functions makes it a candidate for screening libraries aimed at discovering new drug leads.
Structure-Activity Relationship Studies
The compound's structure allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for understanding how modifications affect biological activity and potency. This can guide the design of more effective derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzamido group can form strong hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Thiophene derivatives are structurally versatile, with modifications at the 2-, 3-, and 4-positions significantly influencing their biological and physicochemical properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Key Observations
In contrast, the 4-hydroxyphenylamino substituent in the analog exhibits hydrogen-bonding capacity, correlating with anti-inflammatory and analgesic activities. Fluorine atoms in the benzamido group may reduce metabolic degradation compared to hydroxyl groups, improving pharmacokinetic profiles .
Structural Characterization: Crystallographic tools such as SHELX and ORTEP-3 are critical for resolving the three-dimensional conformation of thiophene derivatives, including puckering effects in the thiophene ring . For example, Cremer and Pople’s puckering coordinates (developed for cyclic systems) could elucidate nonplanar distortions in the thiophene core, which influence intermolecular interactions .
Synthetic Accessibility: The target compound requires multi-step synthesis involving nucleophilic substitution at the 2-position, whereas simpler analogs (e.g., ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate) are synthesized via condensation reactions, reducing yield challenges .
Research Findings and Implications
- Antimicrobial Activity: Thiophene derivatives with electron-withdrawing groups (e.g., fluorine, nitro) exhibit enhanced activity against Gram-positive bacteria compared to electron-donating substituents .
Biological Activity
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 500.54 g/mol
- CAS Number : 1589503-97-8
Biological Activity Overview
This compound has demonstrated various biological activities in recent studies. The compound's mechanisms of action and potential therapeutic applications are summarized below.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.0 | Induction of apoptosis |
| MCF-7 (breast) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (lung) | 18.0 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on the type of microorganism.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects multiple signaling pathways, including those related to apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
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Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
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Antimicrobial Efficacy Study :
- The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli.
- It demonstrated effective inhibition at clinically relevant concentrations, suggesting potential for therapeutic use in infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves coupling a thiophene core with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0°C to room temperature for 6–8 hours) . Optimization may include adjusting stoichiometry, reaction time, or solvent polarity. For example, replacing dichloromethane with THF could enhance solubility of intermediates. Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and purity. The 2,6-difluorobenzamido group shows distinct aromatic splitting patterns.
- X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves 3D structure, including dihedral angles between the thiophene and benzamido groups. ORTEP-3 can visualize thermal ellipsoids for displacement parameters .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How are preliminary biological activities (e.g., antimicrobial, anti-inflammatory) evaluated for this compound?
- Methodology :
- In vitro assays : Use standardized protocols like broth microdilution (for MIC against bacterial/fungal strains) or COX-2 inhibition assays. For example, compare IC₅₀ values against reference drugs (e.g., ibuprofen) .
- Cell-based models : Test cytotoxicity on mammalian cell lines (e.g., HEK-293) to establish selectivity indices. Dose-response curves (0.1–100 µM) identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace phenyl with heteroaryl groups or vary fluorine positions on the benzamido moiety) .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects or molecular docking (AutoDock Vina) to map interactions with targets like NF-κB .
- Data correlation : Plot substituent Hammett constants () against bioactivity to identify electronic drivers .
Q. What strategies resolve contradictions in crystallographic data, such as unexpected puckering in the thiophene ring?
- Methodology :
- Re-refinement : Use SHELXL to test alternative refinement models (e.g., disordered solvent or twinning) .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity, comparing results to similar thiophene derivatives .
- Validation tools : Check for outliers using checkCIF (via IUCr) or PLATON .
Q. How are metabolic pathways and degradation products of this compound analyzed in pharmacokinetic studies?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Phase I (oxidation) and Phase II (glucuronidation) pathways are prioritized.
- Stability assays : Expose the compound to simulated gastric fluid (pH 2) or plasma to detect hydrolytic cleavage of the ester group .
Q. What experimental designs address discrepancies between computational predictions and observed biological activity?
- Methodology :
- Control experiments : Validate target engagement using knock-out cell lines or competitive binding assays.
- Off-target screening : Profile against panels of kinases or GPCRs to identify unintended interactions .
- Data triangulation : Compare docking scores with SPR (surface plasmon resonance) binding affinities to refine computational models .
Methodological Notes
- Crystallographic Software : SHELX (structure solution/refinement) , ORTEP-3 (visualization) , and PLATON (validation) are industry standards.
- Synthetic Optimization : Reaction scalability can be assessed using flow chemistry or microwave-assisted synthesis .
- Data Reproducibility : Include triplicate measurements in bioassays and report statistical significance (e.g., ANOVA with p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
